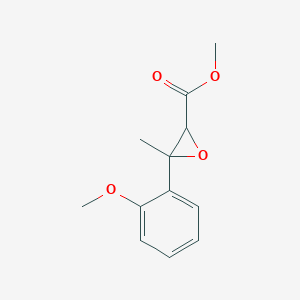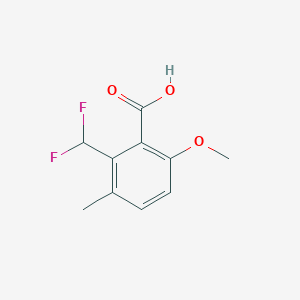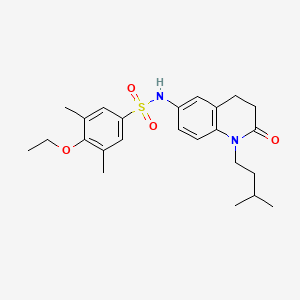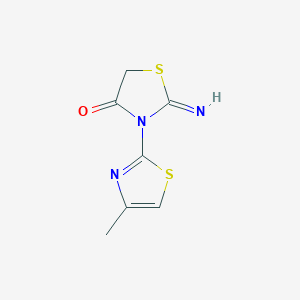![molecular formula C27H24FNO4 B2503741 3-(4-Ethylbenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one CAS No. 866727-14-2](/img/structure/B2503741.png)
3-(4-Ethylbenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-Ethylbenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one" is a complex organic molecule that appears to be related to the family of 1,4-dihydroquinolin-4-ones, which are known for their diverse pharmacological activities. The structure suggests the presence of multiple substituents, including an ethylbenzoyl group and a fluorophenylmethyl moiety, along with methoxy groups on the quinoline ring.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the electrochemical oxidation of aromatic ethers has been used to synthesize complex isoquinoline derivatives, as described in the anodic oxidation of 1,4-dihydro-6,7-dimethoxy-4-(3,4-dimethoxybenzyl)-2-methylisoquinolin-3(2H)-one . Although the exact synthesis of the compound is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and crystallography. For example, the crystal structure of 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one was determined, highlighting the importance of such analyses in confirming the molecular structure of complex organic compounds . This approach could be applied to determine the precise structure of "this compound".
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied, with a focus on the electrochemical oxidation of aromatic ethers leading to various products . The reactivity of the compound could be inferred from such studies, suggesting potential pathways for functionalization or transformation into other useful derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated, providing insights into their behavior and potential applications. For instance, the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a key intermediate for a new tricyclic quinolone, reveals the importance of such properties in drug development . The properties of "this compound" would likely be influenced by its functional groups and overall molecular architecture.
Aplicaciones Científicas De Investigación
Synthesis and Transformations
Quinoline derivatives, including compounds structurally similar to 3-(4-Ethylbenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one, are recognized for their efficiency as fluorophores, useful in biochemistry and medicine for studying biological systems. Their potential as antioxidants and radioprotectors highlights their importance in developing new, more sensitive, and selective compounds for these applications (Aleksanyan & Hambardzumyan, 2013).
Electrochemical Oxidation
In research exploring the electrochemical oxidation of aromatic ethers, derivatives of quinolines similar to the compound have been studied for their chemical behavior and potential synthetic utility. These studies contribute to the broader understanding of the cyclisation processes and the synthesis of complex organic molecules (Carmody, Sainsbury, & Newton, 1980).
Cytotoxicity Studies
Certain benzimidazo[2,1-a]isoquinoline derivatives have been synthesized and evaluated for their cytotoxicities against human cancer cell lines, underscoring the potential therapeutic applications of quinoline derivatives in cancer treatment. The quaternary salts of dimethoxy compounds, for instance, showed significant activity, indicating the relevance of quinoline derivatives in drug development (Deady & Rodemann, 2001).
Antibacterial Activities
Quinolones containing heterocyclic substituents at the 7-position have been synthesized, including oxazoline and oxazine rings, which showed greater in vitro antibacterial activity against Gram-positive organisms than against Gram-negative organisms. This demonstrates the compound's significance in the development of new antibiotics (Cooper, Klock, Chu, & Fernandes, 1990).
Metabolite Identification and Transporter-Mediated Excretion
Research on the metabolites of YM758, a novel If channel inhibitor, has provided insights into the transporter-mediated renal and hepatic excretion of these metabolites, illustrating the compound's implications in pharmacokinetics and drug development processes (Umehara et al., 2009).
Propiedades
IUPAC Name |
3-(4-ethylbenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FNO4/c1-4-17-9-11-18(12-10-17)26(30)21-16-29(15-19-7-5-6-8-22(19)28)23-14-25(33-3)24(32-2)13-20(23)27(21)31/h5-14,16H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCJPXRRTZDUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2503663.png)






![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2503674.png)
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanehydrazide](/img/structure/B2503675.png)


